Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate
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Overview
Description
Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate is a chemical compound with a unique structure that includes a boron atom within a heterocyclic ring
Preparation Methods
The synthesis of Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate typically involves multiple steps. One common method includes the reaction of a suitable boronic acid derivative with a dihydroxybenzene compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced boron-containing compounds.
Substitution: The compound can undergo substitution reactions where functional groups attached to the boron atom are replaced by other groups, often using reagents like halides or alkylating agents
Scientific Research Applications
Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds, which are valuable in materials science and catalysis.
Biology: The compound is studied for its potential as a biological probe due to its ability to interact with biomolecules, including proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where boron-containing compounds have shown efficacy, such as certain cancers and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as enhanced strength or conductivity
Mechanism of Action
The mechanism of action of Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The boron atom within the compound can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate can be compared with other boron-containing compounds such as:
Tert-butyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)methylcarbamate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate: Incorporation of a fluorine atom alters its chemical properties and potential biological activity.
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Different core structure but similar functional groups, used in different applications
Properties
Molecular Formula |
C13H18BNO5 |
---|---|
Molecular Weight |
279.10 g/mol |
IUPAC Name |
tert-butyl N-[(1,6-dihydroxy-3H-2,1-benzoxaborol-3-yl)methyl]carbamate |
InChI |
InChI=1S/C13H18BNO5/c1-13(2,3)19-12(17)15-7-11-9-5-4-8(16)6-10(9)14(18)20-11/h4-6,11,16,18H,7H2,1-3H3,(H,15,17) |
InChI Key |
SVKGZHDXELIFJW-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC(=C2)O)C(O1)CNC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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